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DAPK2 protein (1-9)

Cat. No.: B1575503
Attention: For research use only. Not for human or veterinary use.
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Description

The DAPK2 protein (1-9), with the amino acid sequence MLLDKNIPI, is a defined epitope from Homo sapiens Death-Associated Protein Kinase 2. This peptide corresponds to residues 1-9 of the DAPK2 protein and is restricted by the HLA-A2 haplotype, making it a critical reagent for immunological research, particularly in the study of antigen presentation and T-cell recognition . DAPK2 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a tumor suppressor and is a central regulator of diverse cellular processes, including programmed cell death (apoptosis), autophagy, and the inflammatory response of granulocytes . Its role in these fundamental pathways positions DAPK2 as a significant protein of interest in cancer research and the development of immunotherapies . Research indicates that DAPK2 activity modulates several key pathways; for instance, it can phosphorylate the mTORC1 component raptor to inhibit its activity and promote autophagy, a process critical for cellular survival under stress . Furthermore, DAPK2 has been identified as a novel modulator of TRAIL-induced apoptosis, where its downregulation can sensitize resistant cancer cells to cell death, highlighting its potential as a target for overcoming treatment resistance . This specific DAPK2 (1-9) epitope is supplied for research applications such as investigating antigen-presenting cells, T-cell activation, and the mechanisms of immune recognition in the context of cancer and other diseases. The product is offered with high purity and quality, intended to support rigorous scientific inquiry. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

sequence

MLLDKNIPI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

DAPK2 protein (1-9) Homo sapiens

Origin of Product

United States

Molecular Architecture and Structural Determinants of Dapk2 Function

N-terminal Kinase Domain: Catalytic Core Structure and Homology

The N-terminal region of DAPK2 houses the catalytic kinase domain, which is responsible for its phosphotransferase activity. atlasgeneticsoncology.orgnih.gov This domain is highly conserved and shares approximately 80% sequence identity with the kinase domain of DAPK1, another member of the DAPK family. mdpi.comtandfonline.comresearchgate.net This high degree of homology suggests similar substrate preferences between the two kinases. tandfonline.comtandfonline.com The kinase domain of DAPK2 contains a characteristic basic loop, a signature of the DAPK family, which plays a role in dimerization. atlasgeneticsoncology.orgresearchgate.net

Crystal structures of DAPK2 have revealed that the kinase domain can exist in an active conformation, yet access to the substrate-binding site is blocked in the autoinhibited state. nih.govresearchgate.net This indicates that while the catalytic machinery may be primed, regulatory mechanisms are in place to prevent spurious activity. The catalytic activity involves the transfer of a phosphate (B84403) group from ATP to serine or threonine residues on target proteins. uniprot.orguniprot.org

Table 1: Key Features of the DAPK2 N-terminal Kinase Domain
FeatureDescriptionReference
Residue RangeApproximately residues 23-285 nih.govresearchgate.net
Homology~80% identity with DAPK1 kinase domain mdpi.comtandfonline.comresearchgate.net
Key Structural MotifBasic loop (residues 46-56), a signature of the DAPK family atlasgeneticsoncology.orgresearchgate.net
Catalytic ActivitySerine/threonine kinase activity uniprot.orguniprot.org

Calcium/Calmodulin (CaM)-Binding Regulatory Domain: Structural Insights into Autoinhibition

Following the kinase domain is a highly conserved calcium/calmodulin (CaM)-binding regulatory domain that is crucial for the control of DAPK2 activity. atlasgeneticsoncology.orgmdpi.comnih.gov This region encompasses an autoinhibitory domain (AID) and a CaM-binding domain (CBD). nih.govresearchgate.net In the inactive state, the autoinhibitory domain sterically blocks the active site of the kinase, preventing substrate binding. uniprot.orggenecards.org

Activation of DAPK2 is triggered by an increase in intracellular calcium levels, which leads to the binding of the Ca2+/CaM complex to the CBD. atlasgeneticsoncology.orgnih.gov This binding event induces a conformational change that displaces the autoinhibitory domain from the catalytic cleft, thereby relieving autoinhibition and allowing for substrate phosphorylation. uniprot.orggenecards.org

Autophosphorylation at Serine 318 (Ser318) within the CBD plays a key role in maintaining the inactive state by preventing CaM binding. uniprot.orgnih.gov Dephosphorylation of this residue is a prerequisite for CaM-mediated activation. uniprot.orgmdpi.com Conversely, phosphorylation at Serine 289 can activate DAPK2 by mimicking the effect of CaM binding. tandfonline.comtandfonline.com This highlights a sophisticated "double locking" mechanism involving both autophosphorylation and CaM binding that governs DAPK2's catalytic output. uniprot.orgatlasgeneticsoncology.org

Table 2: Regulatory Elements of the DAPK2 CaM-Binding Domain
Regulatory ElementResidue Range (Approximate)FunctionReference
Autoinhibitory Domain (AID)287-311Blocks the catalytic site in the inactive state. nih.govresearchgate.net
CaM-Binding Domain (CBD)312-330Binds Ca2+/CaM to relieve autoinhibition. nih.govresearchgate.net
Inhibitory Autophosphorylation SiteSer318Phosphorylation inhibits CaM binding and maintains the inactive state. uniprot.orgnih.gov
Activating Phosphorylation SiteSer289Phosphorylation activates the kinase by mimicking CaM binding. tandfonline.comtandfonline.com

C-terminal Dimerization Domain and its Role in Oligomerization

The C-terminal region of DAPK2 contains a dimerization domain that facilitates the formation of DAPK2 homodimers. atlasgeneticsoncology.orgmdpi.com This domain, encompassing the last 40 amino acids, is predicted to form two helices and has no significant sequence homology to other known protein sequences. atlasgeneticsoncology.org While the primary dimerization interface is mediated by the catalytic domains, the C-terminal tail also contributes to the stability of the dimer. nih.govresearchgate.net

The crystal structure of DAPK2 reveals a homodimer in an autoinhibited conformation where the catalytic domains are arranged in an opposed manner, blocking substrate access. researchgate.netnih.gov This dimeric state is associated with the inactive form of the kinase. uniprot.orgatlasgeneticsoncology.org The basic loop within the kinase domain is a key contributor to this dimerization interface. atlasgeneticsoncology.orgresearchgate.net The transition between a dimeric, inactive state and a monomeric, active state is a crucial aspect of DAPK2 regulation. atlasgeneticsoncology.org

Conformational Dynamics and Allosteric Transitions of DAPK2

The function of DAPK2 is governed by intricate conformational dynamics and allosteric transitions. The kinase exists in an equilibrium between a monomeric and a dimeric state, with the dimer representing the autoinhibited form. atlasgeneticsoncology.orgresearchgate.net Binding of Ca2+/CaM to the regulatory domain disrupts this dimerization, promoting the active monomeric form. nih.govnih.gov

This allosteric regulation is further modulated by post-translational modifications. For instance, autophosphorylation at Ser318 favors the inactive, dimeric state, while dephosphorylation of this site, coupled with CaM binding, shifts the equilibrium towards the active monomer. uniprot.orgmdpi.com Furthermore, interaction with scaffolding proteins like 14-3-3 can stabilize the DAPK2 dimer, thereby inhibiting its activity by preventing CaM binding and protecting the inhibitory phosphorylation site from dephosphorylation. nih.govfrontiersin.orgnih.gov These dynamic transitions between different conformational states allow DAPK2 to integrate various cellular signals and respond accordingly.

Enzymatic Activity and Substrate Specificity of Dapk2 Kinase

Serine/Threonine Kinase Activity Characterization

DAPK2 belongs to the serine/threonine protein kinase family, a group of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of specific proteins. uniprot.orggenecards.orgwikipedia.org This phosphorylation event acts as a molecular switch, altering the substrate protein's activity, localization, or interaction with other molecules. The catalytic activity of DAPK2 is fundamental to its role in signaling apoptosis. scbt.com

The structure of DAPK2 includes an N-terminal kinase domain, a calcium/calmodulin (CaM)-regulated domain, and a C-terminal tail. mdpi.comatlasgeneticsoncology.org The kinase domain is highly homologous to that of DAPK1. mdpi.com The CaM-binding domain acts as an autoinhibitory region, sterically blocking the active site. uniprot.org The binding of Ca2+/CaM to this domain induces a conformational change that relieves this inhibition, thereby activating the kinase. uniprot.orgatlasgeneticsoncology.orguniprot.org This activation is part of a "double locking mechanism" that also involves autophosphorylation. uniprot.org

DAPK2 activity is regulated by autophosphorylation at serine 318 (Ser318). mdpi.comgenecards.orguniprot.org Phosphorylation at this site, located within the CaM regulatory domain, inhibits the kinase's activity and promotes a dimeric, inactive state. uniprot.orgscbt.comnih.gov Dephosphorylation of Ser318, which can be triggered by signals from Fas and TNF-alpha receptors, is required for activation. mdpi.comatlasgeneticsoncology.org In its active state, DAPK2 exists as a monomer. atlasgeneticsoncology.org

Recent studies have identified another layer of regulation involving phosphorylation at serine 289 (Ser289). tandfonline.com This phosphorylation, mediated by the metabolic sensor AMPK, enhances DAPK2 catalytic activity. tandfonline.com This suggests that DAPK2 can be activated through different signaling pathways, one dependent on Ca2+/CaM and another on metabolic stress signals. tandfonline.com

Regulatory Mechanism Effect on DAPK2 Activity Key Molecules Involved
Ca2+/Calmodulin Binding ActivationCa2+, Calmodulin
Autophosphorylation at Ser318 InhibitionDAPK2
Dephosphorylation at Ser318 ActivationFas, TNF-alpha receptors
Phosphorylation at Ser289 ActivationAMPK

Identification and Validation of Physiological Substrates of DAPK2

The physiological relevance of DAPK2 is defined by the specific proteins it phosphorylates. Research has identified several key substrates involved in cellular processes ranging from cytoskeletal regulation to autophagy and apoptosis.

Phosphorylation of Myosin Light Chain (MLC) and its Implications

Myosin Light Chain (MLC) was one of the first identified in vitro substrates of DAPK2. scbt.comatlasgeneticsoncology.org DAPK2 phosphorylates MLC, and this activity is enhanced by the presence of Ca2+/CaM. atlasgeneticsoncology.org This phosphorylation is implicated in the regulation of granulocytic motility, controlling cell spreading and polarization. mdpi.comuniprot.org This function connects DAPK2 to pro-inflammatory responses. mdpi.com

DAPK2-Mediated Phosphorylation of mTORC1 Components (e.g., Raptor, ULK1)

DAPK2 has been identified as a novel regulator of the mTORC1 signaling pathway, a central controller of cell growth and autophagy. researchgate.net DAPK2 can directly interact with and phosphorylate components of the mTORC1 complex, including the regulatory-associated protein of mTOR (Raptor) and Unc-51 like autophagy activating kinase 1 (ULK1). researchgate.net

DAPK2 phosphorylates Raptor at serine 721 (Ser721). researchgate.net This phosphorylation site is located within a region of Raptor known to regulate mTORC1 activity. researchgate.net By phosphorylating Raptor, DAPK2 suppresses mTORC1 activity, which in turn promotes the induction of autophagy. atlasgeneticsoncology.orgresearchgate.net This regulation occurs under both steady-state and stress conditions. atlasgeneticsoncology.org DAPK2's association with mTOR and its ability to phosphorylate Raptor positions it as a key modulator of this critical cellular pathway. researchgate.net

Phosphorylation of Autophagy-Related Proteins (e.g., Beclin-1, SQSTM1/p62)

DAPK2 plays a significant role in autophagy through the direct phosphorylation of essential autophagy-related proteins. One such substrate is Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is crucial for the initiation of autophagy. DAPK2-mediated phosphorylation of Beclin-1 on threonine 119 (Thr119) within its BH3 domain disrupts the inhibitory interaction between Beclin-1 and Bcl-2, promoting autophagosome formation.

Another important autophagy substrate of DAPK2 is SQSTM1/p62, a cargo receptor that recognizes and targets specific cellular components for degradation via selective autophagy. DAPK2 has been shown to phosphorylate p62, which is suggested to enhance its function in selective autophagy processes. tandfonline.com

Other Identified Substrates (e.g., p53, Bcl-2, Bcl-xL)

Beyond its roles in cytoskeletal regulation and autophagy, DAPK2 has been implicated in the direct regulation of apoptosis through the phosphorylation of key apoptotic proteins. While direct phosphorylation of p53 by DAPK2 is a subject of ongoing research, the functional interplay between DAPK and p53 pathways is established.

More directly, DAPK2 can influence the function of the Bcl-2 family of proteins. While DAPK-mediated phosphorylation promotes the dissociation of Beclin-1 from its inhibitor Bcl-2, the direct phosphorylation of Bcl-2 and its anti-apoptotic relative, Bcl-xL, by DAPK2 is an area of investigation to understand the full scope of its pro-apoptotic functions.

Determinants of Substrate Recognition and Phosphorylation Motifs

The specificity of a kinase for its substrates is determined by the amino acid sequence surrounding the phosphorylation site, known as the phosphorylation motif. For the DAPK family, a consensus phosphorylation motif has been proposed. The phosphorylation of Raptor by DAPK2 at Ser721 occurs within a sequence that aligns with a putative DAPK family consensus motif. researchgate.net Similarly, an antibody that recognizes the consensus sequence RXRXXpS/T can detect phosphorylated DAPK2, suggesting this motif is relevant for its autophosphorylation as well. researchgate.net

The kinase domain of DAPK2 contains a characteristic "basic loop" which is a fingerprint of the DAPK family and is central to dimerization and likely plays a role in substrate recognition. atlasgeneticsoncology.orgnih.gov The highly identical kinase domains of DAPK1 and DAPK2 suggest they have similar substrate preferences. tandfonline.com However, the different extra-catalytic domains of these two kinases lead to their distinct intracellular localizations and interactions with different proteins, providing specificity to their cellular roles. tandfonline.com

Substrate Phosphorylation Site Functional Implication
Myosin Light Chain (MLC) Not specifiedRegulation of cell motility
Raptor Ser721Inhibition of mTORC1, induction of autophagy
Beclin-1 Thr119Dissociation from Bcl-2, induction of autophagy
SQSTM1/p62 Not specifiedPromotion of selective autophagy

Regulatory Mechanisms Governing Dapk2 Protein Activity

Transcriptional and Post-Transcriptional Regulation of DAPK2 Expression

Several transcription factors have been identified as key regulators of DAPK2 gene expression, highlighting its importance in specific cellular contexts, particularly in hematopoietic and cancer cells.

PU.1 and C/EBPα : During granulocytic differentiation, the myeloid master regulators PU.1 and CCAAT/enhancer-binding protein alpha (C/EBPα) induce the expression of the DAPK2 gene. nih.govnih.gov This induction underscores the role of DAPK2 in the maturation of neutrophils. nih.govatlasgeneticsoncology.org Chromatin immunoprecipitation assays have confirmed that PU.1 directly binds to specific sites in the DAPK2 promoter. researchgate.netnih.gov

PML-RARα : In acute promyelocytic leukemia (APL), the fusion protein PML-RARα represses DAPK2 expression. nih.govnih.gov This repression is a key factor in the differentiation block observed in APL, and treatment with all-trans retinoic acid (ATRA) can restore DAPK2 levels. nih.gov The mechanism involves the binding of PML-RARα to the DAPK2 promoter, leading to transcriptional repression. nih.gov

ATF4 : Activating transcription factor 4 (ATF4) is another transcription factor that can regulate DAPK2. scienceopen.comfrontiersin.org

Other Transcription Factors : DAPK2 has also been identified as a target gene for E2F1 and KLF6, which are involved in cell death responses. researchgate.netnih.gov

Table 1: Transcription Factors Modulating DAPK2 Expression

Transcription Factor Role Cellular Context
PU.1 Induction Granulocytic differentiation nih.govnih.gov
C/EBPα Induction Granulocytic differentiation nih.govnih.gov
PML-RARα Repression Acute Promyelocytic Leukemia (APL) nih.govnih.gov
ATF4 Regulation Stress responses scienceopen.comfrontiersin.org
E2F1 Induction Cell death response researchgate.netnih.gov
KLF6 Induction Cell death response researchgate.net

Non-coding RNAs, particularly microRNAs (miRNAs), play a significant role in the post-transcriptional regulation of DAPK2 by affecting its mRNA stability and translation. nih.govfrontiersin.orgmdpi.com

miR-520h and miR-520g : In breast cancer, miR-520h has been shown to promote drug resistance by targeting and downregulating DAPK2. nih.govmdpi.com Similarly, in epithelial ovarian cancer, miR-520g contributes to tumor progression and drug resistance by post-transcriptionally silencing DAPK2. nih.govnih.govfrontiersin.org

miR-34a : In gastric cancer, miR-34a has been found to target DAPK2. nih.gov

Other miRNAs : Other miRNAs, such as miR-1285-3p in colorectal cancer and miR-135a in gastric cancer, have also been reported to regulate DAPK2 expression. nih.govmdpi.com

Table 2: Non-Coding RNAs Regulating DAPK2

Non-Coding RNA Effect on DAPK2 Cellular Context
miR-520h Downregulation Breast cancer nih.govmdpi.com
miR-520g Downregulation Epithelial ovarian cancer nih.govnih.govfrontiersin.org
miR-34a Downregulation Gastric cancer nih.gov
miR-1285-3p Downregulation Colorectal cancer nih.govmdpi.com
miR-135a Downregulation Gastric cancer nih.gov

Epigenetic modifications, particularly the methylation of the DAPK2 promoter, are a crucial mechanism for silencing its expression in various cancers. researchgate.netresearchgate.netnih.gov Hypermethylation of the DAPK2 promoter is frequently observed in cancers such as gastric cancer, bladder cancer, and certain types of lymphoma, and is associated with reduced DAPK2 mRNA and protein expression. nih.govresearchgate.net This epigenetic silencing contributes to tumor progression by allowing cancer cells to evade apoptosis. nih.govcancerindex.org Studies have shown a significant correlation between DAPK2 promoter methylation and a decrease in its expression in primary gastric cancers. nih.gov This suggests that promoter hypermethylation is a key mechanism for the inactivation of this tumor suppressor gene. nih.govcancerindex.org

Influence of Non-Coding RNAs (e.g., miR-520h, miR-520g, miR-34a) on DAPK2 mRNA Stability and Translation

Post-Translational Modifications and DAPK2 Activity Modulation

The catalytic activity of the DAPK2 protein is directly and dynamically regulated by post-translational modifications, primarily phosphorylation. researchgate.net These modifications can either inhibit or activate the kinase, allowing for rapid responses to cellular signals.

DAPK2 possesses an autoinhibitory mechanism mediated by autophosphorylation. nih.govatlasgeneticsoncology.org In its inactive state, DAPK2 is autophosphorylated at serine 308 (Ser308) or the homologous position Ser318. nih.govatlasgeneticsoncology.orguniprot.org This phosphorylation event is critical for maintaining the kinase in a repressed state. nih.govatlasgeneticsoncology.org

The phosphorylated Ser308/318 residue stabilizes an autoinhibited conformation where the calmodulin (CaM)-binding domain sterically blocks the active site, preventing substrate access. uniprot.orggenecards.org This autophosphorylation also influences the dimerization state of DAPK2; the inhibited form exists as a homodimer. atlasgeneticsoncology.orguniprot.org Activation of DAPK2 requires the dephosphorylation of Ser308/318, which is often triggered by signals such as the activation of Fas and TNF-alpha receptors. atlasgeneticsoncology.orguniprot.orggenecards.org This dephosphorylation allows for the binding of Ca2+/calmodulin, which further relieves the autoinhibition and transitions the kinase to its active, monomeric state. atlasgeneticsoncology.orguniprot.org

In addition to autophosphorylation, DAPK2 activity is modulated by phosphorylation events carried out by other kinases, providing further layers of regulation.

AMPK-dependent Ser289 phosphorylation : The AMP-activated protein kinase (AMPK), a central sensor of cellular energy status, can phosphorylate DAPK2 at serine 289 (Ser289). nih.govresearchgate.netnih.gov This phosphorylation event, which occurs during metabolic stress, activates DAPK2 in a calmodulin-independent manner. nih.govresearchgate.netnih.gov Phosphorylation at Ser289 appears to mimic the conformational changes induced by calmodulin binding, thereby relieving autoinhibition and enhancing DAPK2's catalytic activity. nih.govnih.gov This provides a direct link between metabolic stress and DAPK2-mediated cellular responses like autophagy. researchgate.netnih.gov

cGMP-dependent protein kinase 1 phosphorylation at Ser299 : Cyclic GMP-dependent protein kinase 1 (PKG1) has been shown to phosphorylate DAPK2 at serine 299 (Ser299). mdpi.com This phosphorylation event increases the kinase activity of DAPK2, and importantly, this activation is independent of calmodulin binding. mdpi.comresearchgate.net This suggests an alternative pathway for DAPK2 activation that is responsive to cGMP signaling.

Table 3: Post-Translational Modifications of DAPK2

Modification Site(s) Effect on Activity Mediating Kinase
Autophosphorylation Ser308/318 Inhibition nih.govatlasgeneticsoncology.orguniprot.org DAPK2
Phosphorylation Ser289 Activation nih.govresearchgate.netnih.gov AMPK
Phosphorylation Ser299 Activation mdpi.comresearchgate.net cGMP-dependent protein kinase 1 (PKG1)

Other Phosphorylation Events (e.g., Thr-369, Ser-370)

Beyond the critical autophosphorylation at Ser-318, other phosphorylation events, particularly at the C-terminus of DAPK2, play a significant role in modulating its activity, primarily through mediating protein-protein interactions.

Phosphorylation of Threonine-369 (Thr-369):

Phosphorylation of DAPK2 at Thr-369 is a key regulatory modification that creates a high-affinity binding site for 14-3-3 scaffolding proteins. nih.govrcsb.org This interaction is a critical component of DAPK2 inhibition. The survival kinase Akt has been identified as the kinase responsible for phosphorylating DAPK2 at this site. genecards.org The binding of 14-3-3 proteins to phospho-Thr-369 suppresses the kinase activity of DAPK2 and its ability to induce apoptosis. uniprot.org

Structural and biochemical analyses have revealed that the phosphorylation of Thr-369 at the C-terminus of DAPK2 generates a canonical mode III 14-3-3-binding motif. nih.govrcsb.orgresearchgate.net This interaction is potent, with a dissociation constant (Kᴅ) measured at approximately 161 nM. researchgate.net The binding affinity can be further enhanced significantly by molecules like the diterpene glycoside Fusicoccin A, which stabilizes the DAPK2:14-3-3 complex. nih.govresearchgate.net

The binding of 14-3-3 proteins has several consequences for DAPK2 regulation:

Stabilization of the Dimeric State: 14-3-3 binding promotes and stabilizes the inactive dimeric conformation of DAPK2. nih.govresearchgate.netcas.czstructbio.org

Protection of Inhibitory Phosphorylation: It protects the inhibitory autophosphorylation site, Ser-318, from being dephosphorylated. researchgate.netcas.czstructbio.org

Prevention of Calmodulin Binding: The interaction with 14-3-3 prevents the binding of Calcium/Calmodulin (Ca²⁺/CaM), thereby keeping DAPK2 in an inactive state. researchgate.netcas.czstructbio.org

Mutagenesis studies have confirmed the critical role of Thr-369, as a T369A mutation significantly reduces the binding of DAPK2 to 14-3-3 proteins. researchgate.net

Role of Serine-370 (Ser-370):

Ser-370 is the C-terminal residue of DAPK2 and is part of the 14-3-3 binding motif. researchgate.net X-ray crystallography has shown that the C-terminal Ser-370 residue forms two hydrogen bonds with residues Lys125 and Asn178 of the 14-3-3γ protein. researchgate.net While Thr-369 phosphorylation is the primary determinant for the interaction, mutations of other residues in this C-terminal region, including S370A, surprisingly led to a more stable complex with 14-3-3ε, suggesting a complex regulatory interface. researchgate.net

ResidueLocationInteracting ProteinConsequence of Phosphorylation/Interaction
Thr-369 C-terminus14-3-3 proteinsCreates a high-affinity binding site, leading to inhibition of DAPK2 kinase activity, stabilization of the inactive dimer, and prevention of Ca²⁺/CaM binding. nih.govuniprot.orgresearchgate.netcas.czstructbio.org
Ser-370 C-terminus14-3-3γForms hydrogen bonds to stabilize the DAPK2:14-3-3 complex. researchgate.net

Ubiquitination and Proteasomal Degradation Pathways for DAPK2

The cellular levels of DAPK family proteins, including DAPK2, are controlled through post-translational modifications that target them for degradation. The ubiquitin-proteasome system (UPS) is a primary pathway for this regulation. nih.govaai.org

Ubiquitination involves the covalent attachment of ubiquitin, a small regulatory protein, to a substrate protein, marking it for degradation by the proteasome. This process is carried out by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The E3 ligases provide substrate specificity.

For the DAPK family, several E3 ubiquitin ligases have been identified:

DIP-1 (DAPK-Interacting Protein 1)/Mib1: This multi-RING finger protein was identified as a DAPK-interacting protein with E3 ligase activity. nih.govnih.gov DIP-1 can poly-ubiquitinate DAPK in vitro and in vivo, promoting its degradation via the proteasome. nih.govnih.gov

CHIP (Carboxyl terminus of HSC70-Interacting Protein): CHIP is another E3 ubiquitin ligase that can enhance the degradation of DAPK. nih.gov

The stability of DAPK is also regulated by its association with the Hsp90 chaperone complex. Inhibition of Hsp90 with geldanamycin (B1684428) leads to the proteasome-dependent degradation of DAPK. nih.gov This degradation is dependent on the phosphorylation of DAPK at Ser-308 and is facilitated by both CHIP and DIP-1. nih.gov These findings suggest that DAPK can exist in distinct complexes, one containing Hsp90 and CHIP, and another with DIP-1, both of which regulate its turnover. nih.gov

In some contexts, DAPK2 can also regulate the degradation of other proteins through autophagy. For instance, DAPK2 can activate NF-κB by promoting the autophagy-dependent degradation of its inhibitor, I-κBα, in thyroid cancer. nih.gov This highlights the complex interplay between DAPK2 and cellular degradation pathways.

Calcium/Calmodulin-Dependent Activation Mechanisms

DAPK2 is a Ca²⁺/calmodulin-dependent serine/threonine kinase. atlasgeneticsoncology.orguniprot.org Its activation is tightly linked to intracellular calcium levels and the binding of calmodulin (CaM). This regulation occurs through a sophisticated "double locking" mechanism involving autophosphorylation, CaM binding, and dimerization. genecards.orguniprot.orguniprot.org

The core of this regulation lies in the autoinhibitory domain of DAPK2, which, in the inactive state, sterically blocks the catalytic site, preventing substrate access. uniprot.orguniprot.org The activation process is initiated by an increase in intracellular Ca²⁺ concentration.

The key steps in Ca²⁺/CaM-dependent activation are:

Dephosphorylation of Ser-318: In its inactive state, DAPK2 is autophosphorylated at Ser-318 (Ser-308 in some literature). uniprot.orgatlasgeneticsoncology.org For activation to occur, this site must be dephosphorylated. genecards.orguniprot.org This dephosphorylation event increases the affinity of DAPK2 for CaM. mdpi.com

Binding of Ca²⁺/CaM: Once Ca²⁺ levels rise, Ca²⁺-bound CaM binds to the calmodulin-binding domain (CBD) located C-terminal to the kinase domain. atlasgeneticsoncology.orgmdpi.com

Conformational Change: The binding of Ca²⁺/CaM induces a significant conformational change. This change pulls the autoinhibitory domain away from the catalytic cleft, relieving the steric hindrance and opening up the active site for substrate binding. genecards.orguniprot.org

Monomerization: Ca²⁺/CaM binding also disrupts the inactive dimeric state of DAPK2, promoting the formation of the active monomeric kinase. nih.govuniprot.orgresearchgate.netstructbio.org

Interestingly, research has identified a second, novel Ca²⁺/CaM-binding site within the kinase domain itself, specifically in a region known as the basic loop. nih.govnih.gov This site is regulated by dimerization. The binding of CaM to this kinase-mediated site appears to be a prerequisite for the subsequent binding of CaM to the well-established C-terminal autoregulatory domain. nih.govnih.gov Impairing the basic loop interaction site abolishes CaM binding and significantly reduces DAPK2 activity, indicating a coupled and intricate multi-step activation process. nih.govnih.gov

Regulatory StateKey FeaturesDAPK2 Activity
Inactive Phosphorylated at Ser-318; Dimeric; Autoinhibitory domain blocks active site. genecards.orguniprot.orguniprot.orgLow
Active Dephosphorylated at Ser-318; Monomeric; Ca²⁺/CaM bound; Autoinhibitory domain displaced. genecards.orguniprot.orguniprot.orgHigh

Dimerization and Oligomerization States Influencing DAPK2 Activity

The quaternary structure of DAPK2, specifically its ability to form dimers, is a central element of its regulation. DAPK2 exists in a dynamic equilibrium between an inactive dimeric state and an active monomeric state. uniprot.orgatlasgeneticsoncology.org

The Inactive Dimer:

In its basal, inactive state, DAPK2 exists as a homodimer. atlasgeneticsoncology.orgscbt.com This dimerization is mediated by the association of two opposed catalytic domains. structbio.orgatlasgeneticsoncology.org The "basic loop," a signature feature of the DAPK family kinase domain, plays a crucial role in this dimerization interface. structbio.org The dimeric conformation is not permissive for protein substrate binding, effectively locking the kinase in an off state. structbio.org

Several factors promote and stabilize the inactive dimer:

Autophosphorylation at Ser-318: Phosphorylation at this site within the autoinhibitory region inhibits CaM binding and favors the dimeric conformation. uniprot.orgatlasgeneticsoncology.orgscbt.com

Interaction with 14-3-3 Proteins: As discussed previously, the binding of 14-3-3 proteins to phosphorylated Thr-369 stabilizes the DAPK2 dimer, further suppressing its activity. nih.govresearchgate.netcas.czstructbio.org

The Active Monomer:

The transition to the active state involves the dissociation of the dimer into monomers. uniprot.org This switch is primarily triggered by:

Calcium/Calmodulin Binding: The binding of Ca²⁺/CaM to DAPK2 disrupts the dimer interface, leading to the generation of the monomeric and active form of the kinase. nih.govuniprot.orgresearchgate.netstructbio.org This occurs following the dephosphorylation of Ser-318, which is required for high-affinity CaM binding. genecards.orguniprot.org

A C-terminal dimerization domain, located in the last 40 amino acids, has also been described as being important for homodimerization and the apoptotic function of DAPK2. atlasgeneticsoncology.orgmdpi.com This suggests that multiple regions of the protein contribute to its oligomerization and regulation.

Oligomeric StateRegulatory FactorsKinase Activity
Dimer Autophosphorylation at Ser-318; Binding of 14-3-3 proteins. nih.govuniprot.orgresearchgate.netcas.czstructbio.orgatlasgeneticsoncology.orgscbt.comInactive
Monomer Binding of Ca²⁺/Calmodulin; Dephosphorylation of Ser-318. nih.govgenecards.orguniprot.orgresearchgate.netstructbio.orguniprot.orgActive

Cellular Localization and Subcellular Dynamics of Dapk2

Mechanisms of DAPK2 Subcellular Targeting and Trafficking

The subcellular localization of DAPK2 is a tightly regulated process governed by several key mechanisms, including protein-protein interactions and post-translational modifications. These mechanisms ensure that DAPK2 is directed to specific cellular compartments where its kinase activity is required.

Protein-Protein Interactions: A primary driver of DAPK2's subcellular targeting is its interaction with other proteins. Under resting conditions, DAPK2 is predominantly found in the cytoplasm. nih.govresearchgate.net This localization is maintained, in part, through its interaction with 14-3-3-β. nih.gov The binding of 14-3-3 proteins to the C-terminal tail of DAPK2 not only inhibits its kinase activity but also sequesters it in the cytoplasm. nih.govtandfonline.com

A significant relocalization event occurs upon cellular stimulation that leads to increased intracellular calcium levels. nih.gov In this scenario, DAPK2 translocates to the plasma membrane through its interaction with α-actinin-1, a protein associated with the actin cytoskeleton. nih.govresearchgate.net This targeted movement brings DAPK2 into close proximity with its substrates at the cell periphery, such as the regulatory light chain of myosin II (RLC). nih.govmdpi.com

Post-Translational Modifications: Phosphorylation plays a crucial role in modulating DAPK2's activity and localization. Autophosphorylation at serine 318 (Ser318) in the calmodulin (CaM)-binding domain inhibits DAPK2's catalytic function. uniprot.orguniprot.org Dephosphorylation of this site, often triggered by signals from Fas and TNF-alpha receptors, is a prerequisite for activation. uniprot.orgatlasgeneticsoncology.org

Furthermore, phosphorylation at other sites can influence DAPK2's interactions and subsequent localization. For instance, phosphorylation of the C-terminal tail creates a binding site for 14-3-3 proteins, thereby promoting its cytoplasmic retention. tandfonline.com Conversely, phosphorylation at serine 289 by AMP-activated protein kinase (AMPK) during metabolic stress activates DAPK2, mimicking CaM binding and enhancing its pro-autophagic functions. tandfonline.comnih.gov

Dimerization: DAPK2 can form homodimers, and this dimerization is linked to its activation state and localization. researchgate.net In its inactive, autophosphorylated state, DAPK2 exists as a dimer. atlasgeneticsoncology.org Activation involves the generation of a monomeric form. uniprot.org The C-terminal region of DAPK2 is crucial for homodimerization. researchgate.net While the precise role of dimerization in trafficking is still being elucidated, it is clear that the conformational changes associated with dimerization and monomerization influence its ability to interact with other proteins and thus its subcellular distribution. researchgate.net

Interactive Data Table: Mechanisms of DAPK2 Subcellular Targeting
MechanismKey Interacting Partner/ModificationResulting LocalizationReference
Protein-Protein Interaction14-3-3-βCytoplasm (retention) nih.gov
Protein-Protein Interactionα-actinin-1Plasma Membrane nih.gov
Post-Translational ModificationDephosphorylation at Ser318Activation, enabling translocation uniprot.org
Post-Translational ModificationPhosphorylation of C-terminal tailCytoplasmic retention via 14-3-3 binding tandfonline.com
Post-Translational ModificationPhosphorylation at Ser289 by AMPKActivation, enhanced pro-autophagic function tandfonline.comnih.gov
DimerizationHomodimerizationInactive state, influences interaction potential atlasgeneticsoncology.orgresearchgate.net

Functional Consequences of DAPK2 Localization in Specific Compartments

The localization of DAPK2 to distinct subcellular compartments is directly linked to its specific cellular functions. By positioning itself in different microenvironments, DAPK2 can phosphorylate a unique set of substrates, thereby initiating diverse signaling cascades.

Cytosol: In the cytoplasm, DAPK2 is generally maintained in an inactive state, often bound to inhibitory proteins like 14-3-3-β. nih.govatlasgeneticsoncology.org This cytoplasmic pool of DAPK2 represents a readily available reserve that can be rapidly activated and deployed to other cellular locations in response to specific stimuli. nih.gov Transfection studies have confirmed that DAPK2 is localized in the cytoplasm. nih.govgenecards.org

Plasma Membrane: The translocation of DAPK2 to the plasma membrane, mediated by its interaction with α-actinin-1, has profound consequences for cell morphology and motility. nih.govresearchgate.net At the plasma membrane, activated DAPK2 phosphorylates substrates such as the myosin light chain (MLC). mdpi.comatlasgeneticsoncology.org This phosphorylation event is a key driver of membrane blebbing, a hallmark of apoptosis. nih.govatlasgeneticsoncology.org The interaction with α-actinin-1 and subsequent localization to the plasma membrane also leads to reduced cellular motility. nih.govatlasgeneticsoncology.org

Autophagosomes: DAPK2 plays a significant role in autophagy, the cellular process of degrading and recycling cellular components. atlasgeneticsoncology.org Expression of an activated form of DAPK2 can trigger the formation of autophagic vesicles, and this process is independent of caspases. atlasgeneticsoncology.org DAPK2 has been found to be located within cytoplasmic vesicles and in the lumen of autophagosomes. uniprot.orguniprot.orguniprot.org This localization is critical for its function in promoting autophagy. DAPK2 can modulate the activity of mTORC1, a key regulator of autophagy, and can also phosphorylate Beclin-1, another essential protein in the autophagic process. atlasgeneticsoncology.orgtandfonline.comnih.gov Depletion of DAPK2 has been shown to reduce autophagy. atlasgeneticsoncology.org

Golgi Apparatus: The Human Protein Atlas has reported the localization of DAPK2 to the Golgi apparatus. uniprot.orguniprot.orggenecards.orgproteinatlas.orgproteinatlas.org While the specific functions of DAPK2 within the Golgi are less well-characterized compared to other compartments, its presence suggests a potential role in the processing and trafficking of proteins and lipids, or in the regulation of Golgi-associated signaling pathways. Further research is needed to fully elucidate the functional consequences of DAPK2's localization to the Golgi apparatus.

Interactive Data Table: Functional Consequences of DAPK2 Localization
Subcellular CompartmentKey FunctionMechanism/SubstrateReference
CytosolInactive reserve, rapid response mobilizationBinding to inhibitory proteins (e.g., 14-3-3-β) nih.govatlasgeneticsoncology.org
Plasma MembraneInduction of membrane blebbing, reduced cell motilityPhosphorylation of Myosin Light Chain (MLC) nih.govatlasgeneticsoncology.org
AutophagosomesPromotion of autophagyModulation of mTORC1, phosphorylation of Beclin-1 atlasgeneticsoncology.orgtandfonline.comnih.gov
Golgi ApparatusPotential role in protein/lipid trafficking and signalingLargely uncharacterized genecards.orgproteinatlas.orgproteinatlas.org

Protein Protein Interactions and Signaling Complex Formation of Dapk2

Identification of DAPK2 Interacting Partners through Proteomic Approaches

Proteomic approaches have been instrumental in identifying the interacting partners of Death-Associated Protein Kinase 2 (DAPK2), shedding light on its regulatory mechanisms and cellular functions. A key study utilized a proteomic strategy that led to the identification of 14-3-3 proteins as novel DAPK2-interacting proteins. nih.gov This discovery was significant as the 14-3-3 protein family is known to bind to phosphorylated proteins, suggesting a phosphorylation-dependent regulation of DAPK2. nih.gov

Further investigations have expanded the list of DAPK2 interactors. Besides the 14-3-3 protein family, α-actinin-1 has also been identified as a DAPK2 binding partner. atlasgeneticsoncology.orgresearchgate.net The interaction with α-actinin-1 is noteworthy as it localizes to the plasma membrane and is associated with significant cellular effects like membrane blebbing and reduced motility. atlasgeneticsoncology.org In addition to these, other interacting proteins such as RAD1, MAPK1, and MLC1 have been reported, further diversifying the known DAPK2 interactome. atlasgeneticsoncology.org

The isoform of DAPK2 can also determine its interaction profile. For instance, DAPK2 isoform 2, but not isoform 1, has been shown to interact with the activating transcription factor 4 (ATF4). uniprot.org This isoform-specific interaction highlights the complexity of DAPK2 signaling and its functional diversity.

These findings, summarized in the table below, underscore the importance of proteomic studies in mapping the protein-protein interaction network of DAPK2.

Table 1: Experimentally Identified DAPK2 Interacting Partners This table is interactive. You can sort and filter the data.

Interacting ProteinProtein Family/ClassMethod of IdentificationFunctional Consequence of Interaction
14-3-3 proteins Scaffolding proteinsProteomicsSuppression of DAPK2 kinase activity and apoptosis nih.gov
α-actinin-1 Actin-binding proteinNot specifiedLocalization to plasma membrane, membrane blebbing, reduced motility atlasgeneticsoncology.org
RAD1 Cell cycle checkpoint proteinNot specifiedNot specified atlasgeneticsoncology.org
MAPK1 (ERK2) Mitogen-activated protein kinaseNot specifiedNot specified atlasgeneticsoncology.org
MLC1 Myosin light chainNot specifiedNot specified atlasgeneticsoncology.org
ATF4 Transcription factorNot specifiedIsoform-specific interaction with DAPK2 isoform 2 uniprot.org

Formation and Functional Significance of DAPK2-Containing Protein Complexes

The formation of protein complexes containing DAPK2 is crucial for its regulation and the execution of its cellular functions, which include apoptosis, autophagy, and inflammation. atlasgeneticsoncology.org The interaction with other proteins can either positively or negatively modulate DAPK2's kinase activity and its downstream effects.

A prime example of a functionally significant DAPK2-containing complex is its association with 14-3-3 proteins. The formation of the DAPK2:14-3-3 complex is a key regulatory mechanism that inhibits DAPK2's pro-apoptotic functions. nih.gov This interaction stabilizes the dimeric form of DAPK2 and protects its inhibitory autophosphorylation site (Ser318) from being dephosphorylated. frontiersin.orgstars-natur.cznih.gov By maintaining this autoinhibited state, the 14-3-3 proteins effectively suppress DAPK2's kinase activity. frontiersin.orguniprot.org

Conversely, the interaction of DAPK2 with α-actinin-1 at the plasma membrane leads to the formation of a complex that promotes dramatic morphological changes, including massive membrane blebbing and a reduction in cell motility. atlasgeneticsoncology.org This suggests a role for DAPK2 in regulating cytoskeletal dynamics and cell migration through its complex formation with specific partners.

Furthermore, DAPK2 is implicated in the formation of larger signaling complexes. For instance, in the context of TNF-α signaling, DAPK3 (also known as ZIPK) can interact with DAPK1 to form a death-associated multi-protein complex, which in turn can regulate DAPK1-induced apoptosis. nih.gov While this is a direct interaction involving other DAPK family members, it highlights the potential for DAPK2 to be part of similar multi-protein assemblies that fine-tune cellular responses to death signals.

The functional outcomes of DAPK2-containing protein complexes are diverse and context-dependent, as illustrated in the table below.

Table 2: Functional Significance of DAPK2-Containing Protein Complexes This table is interactive. You can sort and filter the data.

Interacting Partner(s)Cellular LocalizationFunctional Significance
14-3-3 proteins CytoplasmInhibition of DAPK2 kinase activity and apoptosis nih.govatlasgeneticsoncology.org
α-actinin-1 Plasma membraneInduction of membrane blebbing and reduced cell motility atlasgeneticsoncology.org
DAPK1/DAPK3 Not specifiedPotential for formation of a death-associated multi-protein complex to regulate apoptosis nih.gov

Interactions with Scaffolding Proteins (e.g., 14-3-3 proteins including YWHAB, YWHAE, YWHAG, YWHAH, YWHAQ, YWHAZ, SFN) and their Regulatory Impact

The interaction of DAPK2 with scaffolding proteins, particularly the 14-3-3 family, is a critical aspect of its regulation. The 14-3-3 family consists of several highly conserved acidic proteins that act as key regulators in signal transduction by binding to phosphorylated serine or threonine residues on their target proteins. nih.govfrontiersin.org

DAPK2 has been shown to interact with multiple members of the 14-3-3 family, including YWHAB, YWHAE, YWHAG, YWHAH, YWHAQ, YWHAZ, and SFN. uniprot.orguniprot.orggenecards.org This interaction is strictly dependent on the phosphorylation of DAPK2 at a specific threonine residue, Thr369. nih.govuniprot.orguniprot.org This phosphorylation event creates a canonical mode III 14-3-3-binding motif at the C-terminus of DAPK2. nih.govfrontiersin.org

The binding of 14-3-3 proteins to phosphorylated DAPK2 has a profound regulatory impact, primarily acting as a negative regulator of DAPK2's pro-apoptotic activity. nih.govnih.gov This suppression is achieved through several mechanisms. Firstly, the interaction with 14-3-3 proteins directly inhibits the kinase activity of DAPK2. nih.govuniprot.org Secondly, it stabilizes the dimeric, autoinhibited state of DAPK2. frontiersin.orgstars-natur.cznih.gov Thirdly, it protects the inhibitory autophosphorylation site, Ser318, from dephosphorylation, thereby locking DAPK2 in an inactive conformation. frontiersin.orgnih.gov Finally, the binding of 14-3-3 proteins can prevent the binding of Ca2+/Calmodulin (CaM), a known activator of DAPK2. frontiersin.orgnih.govfrontiersin.org

The survival kinase Akt has been identified as the kinase responsible for phosphorylating DAPK2 at Thr369, thus promoting the interaction with 14-3-3 proteins. nih.gov This places the negative regulation of DAPK2-induced apoptosis downstream of the pro-survival Akt signaling pathway. nih.gov

Table 3: DAPK2 Interaction with 14-3-3 Scaffolding Proteins This table is interactive. You can sort and filter the data.

14-3-3 ProteinGene NameInteraction with DAPK2Regulatory Impact
14-3-3β YWHABInteracts with the 'Thr-369' phosphorylated form of DAPK2 atlasgeneticsoncology.orggenecards.orggenome.jpSuppression of DAPK2 kinase activity and apoptosis nih.gov
14-3-3ε YWHAEInteracts with the 'Thr-369' phosphorylated form of DAPK2 genecards.orggenecards.orgNegative regulation of DAPK2-induced apoptosis nih.gov
14-3-3γ YWHAGInteracts with the 'Thr-369' phosphorylated form of DAPK2 genecards.orggenecards.orgnih.govStabilizes DAPK2 dimerization and protects inhibitory phosphosites nih.govnih.gov
14-3-3η YWHAHInteracts with the 'Thr-369' phosphorylated form of DAPK2 uniprot.orggenecards.orgSuppression of DAPK2 kinase activity and apoptosis uniprot.org
14-3-3θ YWHAQInteracts with the 'Thr-369' phosphorylated form of DAPK2 genecards.orgassaygenie.comgenecards.orgassaygenie.comNegative regulation of DAPK2 activity assaygenie.com
14-3-3ζ YWHAZInteracts with the 'Thr-369' phosphorylated form of DAPK2 genecards.orggenecards.orgassaygenie.commybiosource.comSuppression of DAPK2 kinase activity and apoptosis uniprot.org
Stratifin SFNInteracts with the 'Thr-369' phosphorylated form of DAPK2 uniprot.orggenecards.orggenecards.orgPotential role in regulating DAPK2 through protein-protein interactions researchgate.net

Cross-talk with Other Signaling Pathways (e.g., mTOR, AMPK, NF-κB, Akt, JNK, ERK, p38, TRAIL)

DAPK2 is integrated into the broader cellular signaling network through extensive cross-talk with other major pathways. This interplay allows for the coordination of complex cellular responses such as survival, apoptosis, and autophagy.

mTOR and AMPK: DAPK2 can modulate the activity of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism. DAPK2 directly interacts with and phosphorylates mTORC1, leading to the suppression of its activity. atlasgeneticsoncology.org This inhibitory action on mTORC1 promotes the induction of autophagy, both under steady-state conditions and in response to stress. atlasgeneticsoncology.org Furthermore, a non-canonical activation of DAPK2 by AMP-activated protein kinase (AMPK) has been identified, creating a new pathway that links metabolic stress to the induction of autophagy. mdpi.com

NF-κB: The relationship between DAPK2 and the nuclear factor-kappa B (NF-κB) pathway appears to be complex and potentially context-dependent. In some cancer cell lines, genetic ablation of DAPK2 leads to the phosphorylation and increased transcriptional activity of NF-κB. frontiersin.orgresearchgate.netnih.gov This, in turn, induces the expression of pro-apoptotic NF-κB target genes, including the death receptors DR4 and DR5, sensitizing cells to TRAIL-induced apoptosis. frontiersin.orgresearchgate.netnih.gov However, in thyroid cancer, DAPK2 has been shown to activate NF-κB through the autophagy-dependent degradation of I-κBα, promoting tumor progression. researchgate.netnih.gov

Akt: As mentioned previously, the Akt signaling pathway plays a crucial role in the negative regulation of DAPK2. The survival kinase Akt phosphorylates DAPK2 at Thr369, which facilitates the binding of 14-3-3 proteins and subsequently suppresses DAPK2's kinase activity and pro-apoptotic function. nih.gov This represents a direct cross-talk where a pro-survival pathway actively inhibits a pro-death kinase.

MAPK Pathways (JNK, ERK, p38): DAPK2 exhibits intricate cross-talk with the mitogen-activated protein kinase (MAPK) pathways. In contrast to DAPK1, which can promote JNK activation, DAPK2 has been shown to inhibit JNK activation by preventing oxidative stress in certain cancer cells. nih.gov Knockdown of DAPK2 in these cells leads to increased mitochondrial reactive oxygen species (ROS) and JNK phosphorylation, suggesting that DAPK2 is important for maintaining mitochondrial integrity. nih.gov The interaction with the ERK pathway is also complex. While DAPK1 can enhance ERK retention in the cytoplasm, thereby reducing its nuclear signaling, DAPK2's direct interaction with ERK (MAPK1) has been identified, although the functional consequence is not fully elucidated. atlasgeneticsoncology.orgaai.orgtandfonline.com There is also evidence of cross-talk between DAPK family members and the p38 MAPK pathway, though the specific role of DAPK2 in this interaction requires further investigation. nih.govaai.org

TRAIL: DAPK2 is a significant modulator of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway. atlasgeneticsoncology.orgfrontiersin.orgresearchgate.netnih.gov Inhibition of DAPK2 expression can sensitize resistant cancer cells to TRAIL-induced apoptosis. frontiersin.orgresearchgate.netnih.gov This sensitization occurs through the upregulation of TRAIL death receptors DR4 and DR5, which is a consequence of increased NF-κB activity upon DAPK2 depletion. frontiersin.orgresearchgate.netnih.gov Conversely, some studies suggest that DAPK2 can also play a pro-apoptotic role in TRAIL signaling. mdpi.com This highlights the dual and context-dependent nature of DAPK2's function in regulating cell fate in response to TRAIL.

Table 4: Summary of DAPK2 Cross-talk with Other Signaling Pathways This table is interactive. You can sort and filter the data.

Signaling PathwayNature of Cross-talk with DAPK2Outcome of Interaction
mTOR DAPK2 directly interacts with and phosphorylates mTORC1 atlasgeneticsoncology.orgSuppression of mTOR activity, promotion of autophagy atlasgeneticsoncology.orgresearchgate.net
AMPK AMPK non-canonically activates DAPK2 mdpi.comLinks metabolic stress to autophagy mdpi.com
NF-κB DAPK2 depletion increases NF-κB activity in some cancers frontiersin.orgresearchgate.netnih.gov; DAPK2 activates NF-κB in thyroid cancer researchgate.netContext-dependent: can sensitize to TRAIL-induced apoptosis or promote tumor progression frontiersin.orgresearchgate.net
Akt Akt phosphorylates DAPK2, promoting 14-3-3 binding nih.govNegative regulation of DAPK2's pro-apoptotic function nih.govnih.gov
JNK DAPK2 inhibits JNK activation by preventing oxidative stress nih.govMaintenance of mitochondrial integrity nih.govhistology.blog
ERK DAPK2 interacts with ERK (MAPK1) atlasgeneticsoncology.org; DAPK family members can regulate ERK localization aai.orgtandfonline.comPotential regulation of ERK signaling, but specific effects of DAPK2 are not fully defined frontiersin.org
p38 DAPK family members show cross-talk with p38 nih.govaai.orgSpecific role of DAPK2 in this cross-talk is under investigation frontiersin.org
TRAIL DAPK2 modulates TRAIL signaling atlasgeneticsoncology.orgfrontiersin.orgresearchgate.netnih.govDAPK2 depletion can sensitize cells to TRAIL-induced apoptosis by upregulating DR4/DR5 frontiersin.orgresearchgate.netnih.gov

Role of Dapk2 in Fundamental Cellular Processes

Mechanisms of DAPK2-Mediated Apoptosis Induction

DAPK2 is a key regulator of apoptosis, or programmed cell death, employing both caspase-dependent and caspase-independent pathways to execute this vital process. genecards.orgproteinatlas.orguniprot.orgabcam.com Overexpression of DAPK2 has been shown to induce apoptosis in a significant percentage of cells. atlasgeneticsoncology.org The pro-apoptotic functions of DAPK2 are linked to its kinase activity and can be triggered by various stimuli, including signals from death receptors like TNF-α and Fas. atlasgeneticsoncology.orgmdpi.com

Caspase-Dependent and Caspase-Independent Pathways:

DAPK2's role in apoptosis is multifaceted. It can initiate a caspase-dependent signaling cascade, a well-established pathway for programmed cell death. genecards.orgproteinatlas.orguniprot.orgabcam.com However, DAPK2 can also induce apoptosis through caspase-independent mechanisms. abcam.comatlasgeneticsoncology.orguniprot.org This latter pathway is often characterized by distinct morphological changes, such as membrane blebbing, which can be triggered by the expression of an activated form of DAPK2. atlasgeneticsoncology.org In fact, the interaction of DAPK2 with α-actinin-1 at the plasma membrane leads to significant membrane blebbing. atlasgeneticsoncology.org Furthermore, dominant-negative mutants of DAPK2 have been shown to reduce membrane blebbing during apoptosis induced by the TNF-receptor 1 (p55/TRAF1) pathway. atlasgeneticsoncology.org

The regulation of DAPK2's apoptotic activity is complex. For instance, the truncation of its C-terminal tail abolishes its apoptotic function, while removing the CaM-regulatory region significantly enhances it. atlasgeneticsoncology.org Additionally, proteins like 14-3-3 can inhibit the apoptotic effects of DAPK2. atlasgeneticsoncology.org

DAPK2's Contribution to Autophagy Regulation and Autophagic Cell Death

Beyond apoptosis, DAPK2 is a critical player in autophagy, a cellular process of self-digestion that is essential for maintaining cellular homeostasis. genecards.orgproteinatlas.orguniprot.orgabcam.comnih.gov DAPK2 can induce autophagic cell death, a process that is independent of caspases and is marked by the accumulation of autophagic vesicles. genecards.orguniprot.orgabcam.comuniprot.org The expression of an activated form of DAPK2 can trigger autophagy, while dominant-negative mutants of the kinase can reduce it. atlasgeneticsoncology.org

Modulation of mTORC1 Activity by DAPK2

A key mechanism by which DAPK2 promotes autophagy is through its modulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. DAPK2 can directly interact with and phosphorylate components of the mTORC1 complex, leading to the suppression of its activity. atlasgeneticsoncology.orgnih.govresearchgate.net This inhibition of mTORC1 is a critical step in the induction of autophagy under both normal and stress conditions. atlasgeneticsoncology.orgnih.govresearchgate.net Specifically, DAPK2 has been shown to phosphorylate raptor, a key component of mTORC1, on Ser721, a site known to regulate mTORC1 activity. researchgate.net This action by DAPK2 helps to promote and maintain autophagy levels within the cell. atlasgeneticsoncology.orgnih.gov Studies have shown that silencing DAPK2 can curtail autophagy and is associated with decreased levels of key autophagy markers like LC3 and Beclin1. sciopen.comtechscience.com

Role in Autophagosome Formation and Cargo Recognition

DAPK2 is directly involved in the machinery of autophagy, mediating the formation of autophagic vesicles. atlasgeneticsoncology.org This process is fundamental to sequestering cellular components for degradation and recycling. Furthermore, DAPK2 plays a role in selective autophagy through its interaction with autophagy receptors. For instance, DAPK2 can phosphorylate the autophagy receptor protein p62/SQSTM1, which is crucial for recognizing and targeting specific intracellular components for degradation within the autophagosome. nih.govtandfonline.com This phosphorylation event promotes the clearance of ubiquitinated protein aggregates. nih.govtandfonline.com DAPK2 also interacts with other key autophagy proteins, such as Beclin-1, promoting its dissociation from its inhibitor Bcl-XL, thereby activating the autophagic process. nih.govtandfonline.comcapes.gov.br

DAPK2 in Cellular Stress Responses

DAPK2 is integral to how cells respond to a variety of stressors, including oxidative, metabolic, and DNA damage, as well as cytokine signaling.

Oxidative Stress: DAPK2 plays a crucial role in regulating oxidative stress by preserving mitochondrial function. atlasgeneticsoncology.org Depletion of DAPK2 can lead to an increase in mitochondrial superoxide (B77818) anions and heightened oxidative stress. atlasgeneticsoncology.orgresearchgate.net Conversely, DAPK2 can also inhibit the activation of JNK, a stress-activated protein kinase, thereby preventing oxidative stress in certain cancer cells. nih.gov

Metabolic Stress: DAPK2 acts as a downstream effector of AMPK, the central metabolic sensor in cells. nih.govcapes.gov.br This connection provides a direct link between metabolic stress and the activation of autophagy. capes.gov.br Under conditions of metabolic stress, AMPK can phosphorylate and activate DAPK2, which in turn promotes autophagy to help the cell adapt. capes.gov.br Depletion of DAPK2 leads to metabolic alterations, including a decreased rate of oxidative phosphorylation. atlasgeneticsoncology.org

DNA Damage: While the direct role of DAPK2 in the DNA damage response is still being fully elucidated, its involvement in apoptosis and autophagy, two key processes triggered by DNA damage, suggests an important function.

Cytokine Signaling: DAPK2 is involved in cellular responses to cytokines like TNF-α and interferons. mdpi.comtandfonline.com For example, dephosphorylation of DAPK2 at Ser-308 occurs in response to activated Fas and TNF-alpha receptors. atlasgeneticsoncology.org

Regulation of Cell Motility, Spreading, and Cytoskeletal Reorganization by DAPK2

DAPK2 has a significant impact on cell movement and the organization of the cytoskeleton. It regulates granulocytic motility by controlling cell spreading and polarization. genecards.orgproteinatlas.orguniprot.orgabcam.comatlasgeneticsoncology.org This regulation is, in part, mediated by the phosphorylation of myosin light chain (MLC), a key component of the cellular contractile machinery. atlasgeneticsoncology.orgnih.govnih.gov A defect in DAPK2 activity in granulocytes leads to reduced cell polarization and the formation of radial F-actin and pseudopods, ultimately impairing their chemotactic ability. genecards.orgnih.govnih.gov

DAPK2 is also a key player in anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. genecards.orgproteinatlas.orguniprot.orgabcam.comuniprot.org Furthermore, as mentioned earlier, DAPK2's interaction with α-actinin-1 at the plasma membrane results in dramatic membrane blebbing, a hallmark of cytoskeletal reorganization during apoptosis. atlasgeneticsoncology.orgmdpi.com This interaction can also lead to reduced cellular motility. atlasgeneticsoncology.org

Involvement of DAPK2 in Immune Cell Biology and Inflammatory Responses

DAPK2 plays a crucial role in the biology of immune cells and the regulation of inflammatory responses. atlasgeneticsoncology.orgmdpi.com It is particularly important for the function of granulocytes, a class of white blood cells that includes neutrophils and eosinophils.

DAPK2 is involved in granulocyte maturation and is highly expressed in these cells. genecards.orgproteinatlas.orguniprot.orgabcam.comatlasgeneticsoncology.orgnih.gov Its expression increases during the differentiation of progenitor cells towards neutrophils. nih.gov Furthermore, DAPK2 enhances the maturation of neutrophils in response to treatments like all-trans retinoic acid (ATRA). tandfonline.comnih.gov

In terms of motility, DAPK2 positively regulates the chemotaxis of neutrophils and eosinophils in response to certain chemoattractants. atlasgeneticsoncology.orgnih.gov This function is critical for the recruitment of neutrophils to sites of inflammation. atlasgeneticsoncology.orgguidetopharmacology.orgresearchgate.net Inhibition of DAPK2 has been shown to block this recruitment process in a mouse model of peritonitis, suggesting that DAPK2 could be a potential target for anti-inflammatory therapies. atlasgeneticsoncology.orgnih.gov The role of DAPK2 in T-cell activation is an area of ongoing investigation, with its established functions in apoptosis and motility suggesting a potential influence on T-cell responses. frontiersin.org

DAPK2's Role in Differentiation Processes (e.g., Myeloid, Erythroid)

Death-Associated Protein Kinase 2 (DAPK2) is a Ca2+/calmodulin-regulated serine/threonine kinase that has been implicated in various cellular processes, including apoptosis and autophagy. frontiersin.orgwikipedia.org Emerging research has also identified its significant role in the differentiation of hematopoietic lineages, particularly in myeloid and erythroid cells. frontiersin.orgnih.gov

Myeloid Differentiation

DAPK2 plays a crucial role in the maturation of granulocytes, a subset of myeloid cells. nih.gov Studies have shown that DAPK2 expression is significantly upregulated during the normal differentiation of myeloid progenitor cells into neutrophils. nih.gov When CD34+ progenitor cells from cord blood are cultured to differentiate towards neutrophils, DAPK2 mRNA levels increase significantly. nih.gov This upregulation is not observed when these same progenitor cells are differentiated towards monocytes/macrophages, indicating a specific role for DAPK2 in granulopoiesis. nih.gov

The functional importance of DAPK2 in this process has been demonstrated in myeloid leukemia cell lines. In cell lines such as NB4 and U937, induction of neutrophil differentiation with all-trans retinoic acid (ATRA) leads to a significant increase in both DAPK2 mRNA and protein levels. nih.govtandfonline.com Experimental manipulation of DAPK2 levels further solidifies its role; for instance, overexpressing DAPK2 in NB4 cells enhances ATRA-induced granulocytic differentiation. nih.gov Conversely, reducing DAPK2 expression through small interfering RNA (siRNA) impairs this maturation process, as evidenced by changes in cell morphology and the expression of neutrophil-specific genes like CD11b and C/EBPε. nih.gov These findings suggest that DAPK2 is not just a marker of granulocytic differentiation but an active participant in the process. nih.govnih.gov

The regulation of DAPK2 expression during myeloid differentiation is controlled by key myeloid transcription factors. Research has identified that PU.1 and C/EBPα, two master regulators of granulopoiesis, can induce the DAPK2 gene. nih.gov In contrast, in acute promyelocytic leukemia (APL), the PML-RARα fusion protein represses the transactivation of myeloid genes mediated by PU.1, which may contribute to the block in differentiation seen in this disease. nih.gov In primary leukemia, low DAPK2 expression is observed in acute myeloid leukemia (AML) samples, further linking its dysregulation to myeloid leukemogenesis. nih.govnih.gov

Erythroid Differentiation

In contrast to its role in promoting myeloid maturation, DAPK2 appears to act as a negative regulator in erythropoiesis. mdpi.comcore.ac.uk Within hematopoietic lineages, DAPK2 is predominantly expressed in erythroid cells and its expression is significantly increased during the later stages of erythropoiesis. atlasgeneticsoncology.org

Studies have suggested that DAPK2 functions to attenuate the formation of erythroblasts. core.ac.uk In mouse models, DAPK2 knock-in was associated with a decreased response to erythropoietin (EPO) treatment, suggesting a regulatory effect on pro-erythroblast development. mdpi.com The kinase activity of DAPK2 is modulated by EPO, and knockdown of DAPK2 in the UT7epo cell line led to enhanced survival following cytokine withdrawal. atlasgeneticsoncology.org This suggests that DAPK2 may act as a brake on stress erythropoiesis, the rapid production of red blood cells in response to stimuli like anemia or hypoxia. atlasgeneticsoncology.org Therefore, DAPK2 is considered a candidate attenuator of EPO-dependent erythroblast formation. core.ac.ukatlasgeneticsoncology.org

Research Findings on DAPK2 in Differentiation

Cell/Model System Differentiation Lineage Key Findings Reference
Human Cord Blood CD34+ CellsMyeloid (Neutrophil)DAPK2 mRNA levels significantly increased during differentiation towards neutrophils, but remained low during monocyte/macrophage differentiation. nih.gov
NB4 and U937 Leukemic Cell LinesMyeloid (Neutrophil)All-trans retinoic acid (ATRA)-induced neutrophil differentiation resulted in higher DAPK2 mRNA and protein expression. nih.gov
NB4 Leukemic Cell LineMyeloid (Neutrophil)Lentiviral-mediated DAPK2 expression enhanced ATRA-induced differentiation; siRNA-mediated knockdown reduced differentiation. nih.gov
Acute Promyelocytic Leukemia (APL) cellsMyeloid (Neutrophil)DAPK2 is induced by myeloid transcription factors PU.1 and C/EBPα. nih.gov
UT7epo cellsErythroidDAPK2 is substantially up-modulated during late erythropoiesis; siRNA knockdown enhanced survival after cytokine withdrawal. atlasgeneticsoncology.org
Mouse modelsErythroidDAPK2 knock-in mice showed a decreased response to erythropoietin treatment. mdpi.com
K562 cells and reeler miceErythroidDAPK2 is proposed as a putative negative regulator that attenuates erythroblast formation and RBC production. core.ac.uk

Advanced Methodologies and Research Techniques in Dapk2 Studies

Biochemical and Biophysical Characterization of DAPK2

A deep understanding of DAPK2's function necessitates a thorough characterization of its enzymatic activity, three-dimensional structure, and interactions with other molecules.

In Vitro Kinase Assays and Enzyme Kinetics

In vitro kinase assays have been fundamental in establishing DAPK2 as a functional serine/threonine kinase. atlasgeneticsoncology.org These assays typically involve incubating purified DAPK2 with a substrate and a phosphate (B84403) donor, usually adenosine (B11128) triphosphate (ATP), to measure the transfer of a phosphate group to the substrate. Early studies demonstrated that DAPK2 can phosphorylate itself (autophosphorylation) and external substrates like myosin light chain (MLC). atlasgeneticsoncology.orgnih.gov The activity of DAPK2 is often measured by quantifying the incorporation of a radiolabeled phosphate from [γ-32P]ATP into the substrate. nih.gov

Enzyme kinetics studies have provided valuable insights into the efficiency and substrate specificity of DAPK2. For instance, kinetic analyses using purified 40S ribosomal subunits as a substrate revealed a Michaelis constant (Km) of 9 μM, suggesting that the ribosomal protein S6 is a potential physiological substrate for DAPK2. nih.gov Such kinetic data are crucial for understanding the enzyme-substrate relationship and the potential biological relevance of the phosphorylation event. nih.gov Various assay formats, including luminescence-based assays like the ADP-Glo Kinase Assay, are utilized to measure the amount of ADP produced during the kinase reaction, allowing for the evaluation of kinase activity and the screening of potential inhibitors. biomolecularsystems.com

Table 1: Methodologies for In Vitro Kinase Assays of DAPK2

Assay TypePrincipleCommon SubstratesKey Findings
Radiolabeling Measures the incorporation of 32P from [γ-32P]ATP into a substrate.Myosin Light Chain (MLC), 40S ribosomal subunits (for S6)DAPK2 possesses autophosphorylation capabilities and can phosphorylate exogenous substrates. atlasgeneticsoncology.orgnih.gov
Luminescence-Based Measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.Generic or specific peptide substratesAllows for high-throughput screening of kinase activity and inhibitors. biomolecularsystems.com
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer measures the interaction between a europium-labeled antibody and a fluorescently labeled substrate.Peptide substratesProvides a sensitive and reliable method for quantifying kinase activity with a high signal-to-noise ratio. biomolecularsystems.com

Structural Analysis Techniques (e.g., X-ray Crystallography, NMR)

Understanding the three-dimensional structure of DAPK2 is paramount to comprehending its regulation and function. X-ray crystallography has been instrumental in revealing the atomic-level details of the DAPK2 protein. sci-hub.se Several crystal structures of DAPK2 have been determined, primarily covering the kinase and autoinhibitory domains. nih.govresearchgate.net These structures have shown that DAPK2 can exist as a homodimer in an autoinhibited conformation, where substrate access to the active site is blocked. researchgate.net The kinase domain, even when occupied by the autoinhibitory region, remains in an active conformation that allows ATP binding but not substrate binding. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with other techniques like small-angle X-ray scattering (SAXS), provides information about the protein's structure and dynamics in solution. cas.cz These hybrid approaches are particularly useful for studying the conformational flexibility and heterogeneity of DAPK2 complexes, such as its interaction with 14-3-3 proteins. cas.cz

Protein-Ligand Binding Studies (e.g., CaM binding)

DAPK2 activity is intricately regulated by its interaction with calcium/calmodulin (Ca2+/CaM). atlasgeneticsoncology.org Protein-ligand binding studies have been crucial in deciphering this regulatory mechanism. It has been established that DAPK2 contains a CaM-binding domain, and the binding of Ca2+/CaM relieves the autoinhibitory constraint, thereby activating the kinase. atlasgeneticsoncology.orgmdpi.com

Recent studies have revealed a more complex regulatory model involving two distinct CaM-binding sites. nih.gov One is the well-established site in the C-terminal autoregulatory domain, while the other is a novel, dimerization-regulated site within the kinase domain's basic loop. nih.gov Impairment of this basic loop interaction site surprisingly abolishes CaM binding altogether, indicating a coupled binding mechanism. nih.gov Techniques such as fluorescence polarization have been employed to measure the binding affinity of DAPK2 to CaM and other interacting partners like the 14-3-3 proteins. researchgate.net For example, the interaction between DAPK2 and 14-3-3 proteins is dependent on the phosphorylation of Thr369 at the C-terminus of DAPK2. nih.govresearchgate.net

Genetic and Molecular Manipulation Strategies for DAPK2 Research

To investigate the cellular functions of DAPK2, researchers employ a variety of genetic and molecular tools to alter its expression levels or introduce specific mutations.

Gene Knockout, Knockdown (e.g., siRNA, shRNA), and CRISPR/Cas9 Approaches

Gene silencing techniques are widely used to reduce or eliminate the expression of DAPK2 and observe the resulting phenotypic changes.

RNA interference (RNAi) : This is a common method for achieving temporary gene knockdown. genecopoeia.com It involves the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the DAPK2 mRNA, leading to its degradation or translational inhibition. genecopoeia.comidtdna.com For example, depletion of DAPK2 using siRNA in HEK293T cells was shown to increase the in vitro kinase activity of mTORC1. researchgate.net Both siRNA and shRNA-based tools are commercially available for targeting DAPK2. scbt.com

CRISPR/Cas9 : This powerful genome editing technology allows for the permanent and complete knockout of the DAPK2 gene by creating targeted double-strand breaks in the DNA. genecopoeia.comresearchgate.net This approach offers a more definitive way to study the loss-of-function effects of DAPK2 compared to the often incomplete knockdown achieved with RNAi. idtdna.com CRISPR/Cas9 systems for DAPK2 knockout are also readily available. genecards.org

Overexpression and Dominant-Negative Mutant Studies

In contrast to reducing DAPK2 expression, overexpression studies aim to understand the effects of increased DAPK2 levels. Overexpression of DAPK2 has been shown to induce apoptosis in various cell types. genecards.orgwikigenes.org

Dominant-negative mutants are engineered proteins that interfere with the function of the wild-type protein. In the context of DAPK2, a kinase-negative mutant, which lacks catalytic activity, can be overexpressed to compete with the endogenous DAPK2 for binding partners or substrates, thereby inhibiting its signaling pathways. genecards.orgwikigenes.org For instance, overexpression of a dominant-negative DAPK2 mutant was found to reduce membrane blebbing during apoptosis. atlasgeneticsoncology.orgresearchgate.net Similarly, expressing a dominant-negative mutant of DRP-1 (another name for DAPK2) reduced autophagy. wikigenes.org A constitutively active DAPK2 mutant can be created by removing the CaM-binding domain, which leads to a constantly "on" kinase. nih.gov These mutant studies have been invaluable in dissecting the specific roles of DAPK2's kinase activity in various cellular processes. mdpi.comgenecards.org

Table 2: Genetic Manipulation Strategies for DAPK2 Research

StrategyApproachOutcomeExample Application
Gene Knockdown siRNA, shRNATemporary reduction of DAPK2 mRNA and protein levels. genecopoeia.comidtdna.comInvestigating the role of DAPK2 in regulating mTORC1 activity. researchgate.net
Gene Knockout CRISPR/Cas9Permanent disruption of the DAPK2 gene. genecopoeia.comStudying the complete loss-of-function phenotype of DAPK2. genecards.org
Overexpression Transfection with a DAPK2 expression vectorIncreased levels of DAPK2 protein.Demonstrating that elevated DAPK2 induces apoptosis. genecards.orgwikigenes.org
Dominant-Negative Mutant Overexpression of a kinase-dead or otherwise inhibitory DAPK2 mutant.Inhibition of endogenous DAPK2 function.Showing that DAPK2's kinase activity is required for membrane blebbing. atlasgeneticsoncology.orgresearchgate.net
Constitutively Active Mutant Overexpression of a DAPK2 mutant lacking the autoinhibitory domain.Continuously active DAPK2 kinase.Identifying downstream targets and pathways activated by DAPK2. nih.gov

Proteomics and High-Throughput Interaction Mapping for DAPK2 Interactome Analysis (e.g., Mass Spectrometry, Co-immunoprecipitation)

Understanding the full scope of DAPK2's function requires identifying the complete network of its interacting proteins, known as the interactome. springernature.comembopress.org High-throughput proteomic techniques, particularly those combining co-immunoprecipitation with mass spectrometry, are the methods of choice for this purpose. plos.orgdana-farber.org

Co-immunoprecipitation (Co-IP) coupled with Mass Spectrometry (MS)

Co-IP is an antibody-based technique used to isolate a specific protein and its binding partners from a cell lysate. thermofisher.com In DAPK2 studies, researchers have overexpressed a tagged version of the DAPK2 protein (e.g., FLAG-DAPK2) in cells. nih.govresearchgate.net An antibody specific to the tag is then used to capture the DAPK2 protein, pulling down any stably associated proteins along with it. springernature.comthermofisher.com

Following immunoprecipitation, the entire protein complex is separated, typically by SDS-PAGE. The proteins are then enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.com This powerful technique identifies proteins based on the mass-to-charge ratio of their constituent peptides, allowing for the unbiased identification of dozens or even hundreds of potential interaction partners in a single experiment. plos.org

A major proteomic screen using this approach in neutrophil-like cells identified 180 potential DAPK2 interaction partners. nih.govnih.gov This large dataset included 12 previously known DAPK binding proteins, validating the approach, as well as numerous novel candidates. nih.gov Subsequent validation of a subset of these hits using BiFC confirmed α-actinin-1 and 14-3-3-β as bona fide DAPK2 interactors. nih.gov Another study specifically used Co-IP and mass spectrometry to identify the theta and epsilon isoforms of 14-3-3 as DAPK2 binding partners in HEK293T cells. researchgate.net

MethodCell TypeKey FindingsCitation
Affinity Purification / LC-MS/MS NB4 myeloid precursor cellsIdentification of 180 potential DAPK2 interaction partners. nih.govnih.gov
Co-immunoprecipitation / MS HEK293T cellsIdentification of 14-3-3 theta and epsilon isoforms as DAPK2 binders. researchgate.net

Computational Modeling and Bioinformatics Approaches for DAPK2 Pathway Analysis

Computational and bioinformatics tools are essential for interpreting the large datasets generated by high-throughput experiments and for predicting functional relationships. embopress.orgfrontiersin.org These approaches allow researchers to place DAPK2 within the broader context of cellular signaling networks.

Pathway and Network Analysis

Following large-scale experiments like microarray analysis or proteomic screens, bioinformatics pathway analysis is used to identify cellular pathways that are significantly affected by changes in DAPK2 expression or activity. For instance, after using siRNA to knock down DAPK2 expression in muscle satellite cells, researchers performed microarray analysis to measure global changes in gene expression. frontiersin.org The resulting data was analyzed using tools like Ingenuity Pathway Analysis (IPA), which revealed that the calcium signaling pathway and the mTOR signaling pathway were among the most significantly altered canonical pathways. frontiersin.org

Analysis of Gene Expression Data

Bioinformatics pipelines are also crucial for processing and analyzing next-generation sequencing (NGS) data. In a study on bladder cancer, RNA-sequencing was performed on tumor tissues. mdpi.com The raw data was processed using a series of bioinformatics tools: fastp for quality control, HISAT2 for aligning sequences to the reference genome, Subread for gene quantification, and DESeq2 for identifying differentially expressed genes. mdpi.com This analysis revealed that DAPK2 expression was significantly downregulated in tumor tissues. mdpi.comresearchgate.net

Protein Structure Modeling and Docking

To investigate potential molecular interactions at a structural level, researchers can use computational modeling tools. The SWISS-MODEL server can be used to generate three-dimensional protein models based on the amino acid sequence. researchgate.net Following model generation, protein-protein docking software, such as HDOCK, can be used to predict how DAPK2 might physically interact with other proteins or how its regulation might occur. researchgate.net

Tool/ApproachApplication in DAPK2 ResearchResearch ContextCitation
Ingenuity Pathway Analysis (IPA) Identified calcium and mTOR signaling as top canonical pathways affected by DAPK2 knockdown.Analysis of microarray data from muscle satellite cells. frontiersin.org
DESeq2, HISAT2, etc. Quantified differential expression of DAPK2 in normal vs. tumor tissues from RNA-seq data.Bladder cancer gene expression analysis. mdpi.com
SWISS-MODEL Generated 3D protein structure models for DAPK2.Analysis of DAPK2 structure and interactions. researchgate.net
HDOCK Performed docking analysis to predict protein-protein interactions.Investigation of molecular interactions involving DAPK2. researchgate.net

Future Directions and Emerging Research Avenues for Dapk2

Elucidation of Undiscovered Physiological Substrates and Interaction Partners

While our understanding of Death-Associated Protein Kinase 2 (DAPK2) has grown, a significant gap remains in identifying its full range of physiological substrates and interaction partners. To date, only a few substrates have been definitively identified, including DAPK2 itself (autophosphorylation), the regulatory light chain of myosin II (RLC), and the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov The known physiological substrate of DAPK2 is limited, although it has been shown to phosphorylate the myosin light chain in vitro. atlasgeneticsoncology.org Expanding this list is crucial for a comprehensive understanding of DAPK2's diverse cellular roles in apoptosis, autophagy, and motility. nih.govnih.gov

Recent advancements in proteomics have opened new avenues for substrate discovery. An in vitro proteomics-based assay was developed to screen for novel DAPK substrates, which successfully identified MCM3, a replication licensing factor, as a bona fide substrate. nih.gov This unbiased approach holds significant promise for identifying additional, physiologically relevant substrates that could unveil novel functions of the kinase. nih.gov

Furthermore, affinity purification coupled with mass spectrometry has proven to be a powerful tool for identifying potential DAPK2 interaction partners. A recent screen identified 180 potential interactors, of which 12 were already known DAPK binding proteins. nih.govnih.gov This highlights the robustness of the approach and the vast, unexplored landscape of the DAPK2 interactome.

Further investigation into these potential partners is warranted. Techniques like bimolecular fluorescence complementation (BiFC) can be employed to validate and visualize these interactions within living cells. nih.gov This method has already been successfully used to confirm α-actinin-1 and 14-3-3-β as novel DAPK2 binding partners, revealing that these interactions dictate DAPK2's subcellular localization and influence cellular processes like membrane blebbing and motility. nih.govnih.gov The interaction with α-actinin-1 occurs at the plasma membrane, leading to increased membrane blebbing and reduced cell movement, while the interaction with 14-3-3-β is cytoplasmic and does not affect these processes. nih.govatlasgeneticsoncology.org

The table below summarizes some of the known and recently identified interaction partners of DAPK2.

Interacting ProteinCellular Location of InteractionFunctional Consequence of InteractionReference
α-actinin-1Plasma membraneInduces massive membrane blebbing, reduces cellular motility nih.govatlasgeneticsoncology.org
14-3-3-βCytoplasmNo impact on blebbing or motility, may regulate DAPK2 localization nih.govatlasgeneticsoncology.org
YWHAB (14-3-3-β)CytoplasmInhibits DAPK2 activity and its apoptotic effects atlasgeneticsoncology.org
mTORC1-DAPK2 phosphorylates and suppresses mTORC1 activity, promoting autophagy atlasgeneticsoncology.orgresearchgate.net
RAD1-Interacts with DAPK2 atlasgeneticsoncology.org
MAPK1-Interacts with DAPK2 atlasgeneticsoncology.org
MLC1-Interacts with DAPK2 atlasgeneticsoncology.org
ATF4-Isoform 2 of DAPK2 interacts with ATF4 uniprot.org

Future research should focus on systematically validating the large list of potential interactors and elucidating the functional consequences of these interactions. This will be instrumental in building a more complete picture of the DAPK2 signaling network.

Comprehensive Understanding of DAPK2 Allosteric Regulation and Conformational States

The activity of DAPK2 is intricately controlled by a complex interplay of allosteric regulation and conformational changes. A key aspect of this regulation is a "double locking mechanism" involving autophosphorylation and calmodulin (CaM) binding. uniprot.orguniprot.org In its inactive state, DAPK2 exists as a homodimer, with Serine 318 (Ser-318) in the autoinhibitory domain being phosphorylated. uniprot.orggenecards.org This phosphorylation is crucial for maintaining the inactive, dimeric conformation. nih.gov

Activation of DAPK2 is a multi-step process. It begins with the dephosphorylation of Ser-318, which is a prerequisite for the subsequent events. uniprot.orggenecards.org Following dephosphorylation, the binding of calcium-activated calmodulin (Ca²⁺/CaM) to the CaM-binding domain induces a significant conformational change. uniprot.orggenecards.orgfrontiersin.org This change relieves the steric blockage of the active site by the autoinhibitory domain, leading to the dissociation of the dimer into active monomers. uniprot.orggenecards.orgnih.gov The binding of Ca²⁺/CaM and the dephosphorylation of Ser-308 (in human DAPK2, equivalent to Ser-318 in some contexts) are mutually reinforcing processes. frontiersin.org

Recent structural studies have provided valuable insights into these conformational states. Crystal structures of DAPK2 have revealed that in the autoinhibited state, the kinase domain is in a conformation that allows ATP binding but prevents substrate access. researchgate.net The homodimer is formed through the association of two opposed catalytic domains. atlasgeneticsoncology.org An alternative model suggests that the inactive DAPK2 is a tightly packed homodimer where the active sites are blocked by the autoinhibitory domain (AID), and dimerization is mediated by the kinase domains. nih.gov

The interaction with 14-3-3 proteins adds another layer of regulation. 14-3-3 proteins bind to DAPK2, promoting its dimerization and protecting key regulatory phosphosites, thereby keeping the kinase in an inactive state. nih.gov

While significant progress has been made, a complete dynamic picture of DAPK2's conformational landscape is still emerging. Future research should aim to capture the transient conformational states during the activation process. Techniques like cryo-electron microscopy and advanced molecular dynamics simulations could provide a more detailed and dynamic understanding of how different regulatory inputs, such as Ca²⁺/CaM binding and phosphorylation events, are integrated to control DAPK2 activity. A deeper understanding of these allosteric mechanisms is fundamental for developing strategies to modulate DAPK2 function.

Integration of DAPK2 Function into Systems Biology Models

To fully appreciate the role of DAPK2 in cellular physiology and disease, it is essential to integrate its functions into broader systems biology models. DAPK2 is not an isolated entity but a node in a complex network of signaling pathways that govern fundamental cellular processes.

Systems-level analyses can help to understand how DAPK2's activity is coordinated with other signaling pathways and how its dysregulation contributes to pathological states. For instance, depletion of DAPK2 has been shown to activate classical stress-activated kinases such as ERK, JNK, and p38. atlasgeneticsoncology.orgnih.gov This suggests a crosstalk between DAPK2 and the MAPK signaling pathways. researchgate.net Furthermore, DAPK2 has been implicated in the NF-κB signaling pathway, where its downregulation can lead to the activation of NF-κB, promoting cancer progression. nih.gov

Integrating DAPK2 into systems biology models requires the collection of large-scale quantitative data on its expression, activity, and interactions under various conditions. This data can then be used to construct and validate computational models that can predict the cellular response to perturbations in the DAPK2 signaling network. Such models would be invaluable for identifying key regulatory nodes and potential therapeutic targets.

Moreover, understanding the role of DAPK2 in the context of specific diseases, such as non-small cell lung cancer (NSCLC) and thyroid cancer, requires its integration into disease-specific network models. nih.govnih.gov In NSCLC, cigarette smoking can lead to aberrant N6-methyladenosine (m6A) modification of DAPK2 mRNA, resulting in its downregulation and subsequent activation of the NF-κB pathway. nih.gov In thyroid cancer, DAPK2 appears to play a role in promoting tumor development and progression by activating NF-κB through autophagy-dependent degradation of I-κBα. nih.gov

Future efforts should focus on building comprehensive, predictive models of DAPK2 function that can bridge the gap between molecular mechanisms and cellular phenotypes. This will require a multidisciplinary approach combining experimental biology, proteomics, and computational modeling.

Development of Novel Research Tools and Probes for DAPK2

Advancing our understanding of DAPK2's function is critically dependent on the development of more specific and versatile research tools and probes. While some tools are currently available, there is a significant need for improvement and expansion of this toolkit.

Small-Molecule Inhibitors: The development of potent and selective small-molecule inhibitors is a high priority. Although some compounds have been identified as DAPK2 inhibitors, many of them lack specificity and also target other kinases, including other members of the DAPK family. frontiersin.org For example, while drugs like nintedanib (B1663095) and abemaciclib (B560072) have been shown to inhibit DAPK2, they are not selective. frontiersin.org Structure-based virtual screening has emerged as a promising approach to identify more specific inhibitors. One such study identified a candidate molecule, DA7, with high predicted binding affinity for DAPK2. escholarship.org Further development and experimental validation of such compounds are crucial.

The table below lists some of the compounds that have been shown to inhibit DAPK2, although many are non-selective.

InhibitorTypeSelectivityReference
NintedanibTyrosine kinase inhibitorNon-selective, also inhibits DRAK1/2, DAPK3 frontiersin.org
AbemaciclibCDK4/6 inhibitorNon-selective, less effective on DRAK than DAPK1/2/3 frontiersin.org
BaricitinibJAK1/JAK2 inhibitorNon-selective, also inhibits DRAK1/2 frontiersin.org
DA7Candidate from virtual screenPredicted high specificity for DAPK2 escholarship.org

Antibodies and Probes: High-quality antibodies are essential for a wide range of applications, including Western blotting, immunoprecipitation, and immunofluorescence, to study the expression, localization, and interaction of DAPK2. Several monoclonal and polyclonal antibodies against DAPK2 are commercially available. nih.govabcam.com Conjugation-ready antibodies are also available, which can be easily labeled with fluorescent dyes or other tags for multiplex imaging and flow cytometry applications.

In addition to antibodies, nucleic acid-based probes, such as those used in RNAscope™ technology, provide a powerful tool for visualizing and quantifying DAPK2 mRNA expression in tissues and cells with high sensitivity and specificity. bio-techne.com

Fluorescent Probes: The development of fluorescent probes to monitor DAPK2 activity in living cells would be a significant breakthrough. Such probes could be based on Förster resonance energy transfer (FRET) and designed to report on the conformational changes that occur upon DAPK2 activation or on the phosphorylation of a specific substrate. These tools would allow for the real-time visualization of DAPK2 signaling dynamics with high spatial and temporal resolution.

Future research should focus on developing a comprehensive and validated toolkit of DAPK2-specific reagents. This will include the generation of highly selective inhibitors, the development of next-generation antibodies for advanced imaging applications, and the creation of novel biosensors to monitor DAPK2 activity in real-time. These tools will be indispensable for dissecting the intricate roles of DAPK2 in health and disease.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying DAPK2 expression in human tissues?

  • Methodology : Use ELISA kits (detection range: 0.313–20 ng/mL) for plasma/serum samples , or Western blot with validated antibodies (e.g., Rabbit IgG polyclonal antibodies targeting human DAPK2, observed MW: 38–43 kDa) . For mRNA quantification, RT-qPCR with primers targeting NM_014326 (human transcript) is recommended, as validated in pulmonary fibrosis models .
  • Key considerations : Cross-validate results with immunohistochemistry (IHC) to confirm subcellular localization (cytoplasmic) .

Q. How does DAPK2 regulate autophagy at the molecular level?

  • Mechanism : DAPK2 phosphorylates Beclin-1 at Thr119, promoting dissociation from Bcl-XL to activate the Beclin-1/Vps34 complex . It also phosphorylates p62/SQSTM1, enhancing selective autophagy of ubiquitinated aggregates .
  • Experimental validation : Use autophagy inhibitors (e.g., chloroquine) to block DAPK2-mediated NF-κB activation in thyroid cancer models .

Advanced Research Questions

Q. How can contradictory findings on DAPK2’s role in cancer (tumor suppressor vs. oncogene) be resolved?

  • Context-dependent roles :

  • Pro-tumorigenic : In thyroid cancer (TC), DAPK2 overexpression drives NF-κB activation via autophagy-dependent I-κBα degradation, promoting proliferation and TRAIL resistance .
  • Tumor-suppressive : In hepatocellular carcinoma (HCC), DAPK2 induces apoptosis via TRAIL signaling and suppresses NF-κB .
    • Resolution strategy : Conduct tissue-specific studies using CRISPR/Cas9 knockout models (e.g., HEK293T cells ) and compare phosphorylation partners (e.g., AMPK for DAPK2 vs. RSK for DAPK1) .

Q. What phosphorylation sites on DAPK2 are critical for its interaction with mTORC1?

  • Key site : DAPK2 phosphorylates Raptor (mTORC1 subunit) at Ser721, identified via LC-MS/MS in in vitro kinase assays .
  • Functional impact : This phosphorylation reduces mTORC1 activity, linking DAPK2 to nutrient-sensing pathways. Validate using Ser721Ala-mutated Raptor constructs .

Q. How does DAPK2 influence TRAIL-induced apoptosis resistance in cancer cells?

  • Mechanism : DAPK2 knockdown increases DR4/DR5 surface expression by enhancing NF-κB transcriptional activity, sensitizing resistant cells to TRAIL .
  • Experimental design : Use RNAi silencing in TRAIL-resistant lines (e.g., lung or bladder cancer) and measure apoptosis via flow cytometry with Annexin V staining .

Methodological Challenges

Q. What models are optimal for studying DAPK2 in idiopathic pulmonary fibrosis (IPF)?

  • In vivo : Bleomycin (BLM)-induced mouse models show reduced DAPK2 expression in fibrotic lungs (validated by Masson staining and RT-qPCR) .
  • In vitro : Overexpress DAPK2 in human lung fibroblasts (e.g., TTA1 cells) to assess collagen I/III suppression and LC3-II upregulation .

Q. How to investigate DAPK2’s dual regulation of apoptosis and autophagy in the same experimental system?

  • Approach : Combine genetic tools (e.g., lentiviral DAPK2 overexpression ) with pharmacological modulators (e.g., stellettin B for autophagy induction ).
  • Readouts : Monitor cleaved caspase-3 (apoptosis) and LC3-II/Beclin-1 (autophagy) via multiplex assays .

Data Contradiction Analysis

Q. Why does DAPK2 show opposing effects in Alzheimer’s disease (AD) and cancer?

  • AD context : COWAS analysis links DAPK2-APP co-expression to AD risk (P=1.25e-05), suggesting a role in amyloid processing .
  • Cancer context : DAPK2’s interaction with 14-3-3 proteins inhibits its pro-apoptotic activity, requiring targeted disruption for therapeutic activation .
  • Resolution : Use tissue-specific proteomics to map interaction networks (e.g., 14-3-3 vs. Beclin-1 binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.